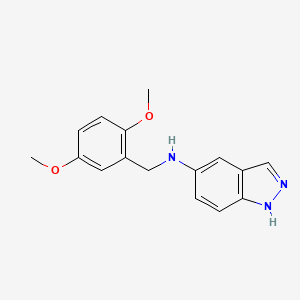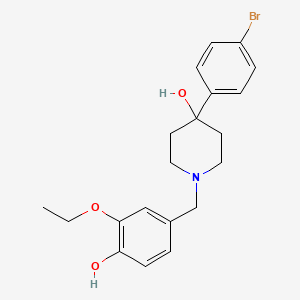![molecular formula C15H21N3O B3853576 N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B3853576.png)
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a common sexual dysfunction in women, characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. Flibanserin has been approved by the US Food and Drug Administration (FDA) for the treatment of HSDD in premenopausal women.
Mechanism of Action
The exact mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine is not fully understood. However, it is believed to work by modulating the levels of neurotransmitters in the brain, particularly serotonin, dopamine, and norepinephrine. This compound acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the prefrontal cortex. This modulation of neurotransmitter levels is thought to improve sexual desire and arousal in women with HSDD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been shown to increase levels of dopamine and norepinephrine in the prefrontal cortex, which is associated with increased sexual desire and arousal. This compound has also been shown to decrease levels of serotonin in the prefrontal cortex, which can lead to an increase in dopamine and norepinephrine levels. Additionally, this compound has been shown to decrease levels of cortisol, a stress hormone, which may contribute to its beneficial effects on sexual function.
Advantages and Limitations for Lab Experiments
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has several advantages and limitations for use in laboratory experiments. One advantage is its well-established synthesis method, which allows for easy and reproducible production of the drug. This compound is also readily available for purchase from several chemical suppliers. However, this compound has several limitations, including its high cost and potential for side effects. Additionally, this compound has a narrow therapeutic window, which can make dosing difficult and increase the risk of adverse effects.
Future Directions
There are several future directions for research on N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine. One area of research is the potential use of this compound in other sexual dysfunctions, such as FSAD and orgasmic disorder. Another area of research is the development of alternative synthesis methods for this compound that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter levels in the brain.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has been extensively studied for its potential therapeutic effects on HSDD in women. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in premenopausal women with HSDD. In these trials, this compound has been shown to increase the number of satisfying sexual events and improve sexual desire in women with HSDD. This compound has also been studied for its potential use in other sexual dysfunctions, such as female sexual arousal disorder (FSAD) and orgasmic disorder.
properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(17-8-7-14-10-16-11-18-14)9-13-3-5-15(19-2)6-4-13/h3-6,10-12,17H,7-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRJMMSMNYHHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1H-imidazol-4-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3853517.png)
![ethyl 4-[(4-hydroxycyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B3853526.png)
![2,2'-{[3-(4-chlorophenoxy)benzyl]imino}diethanol](/img/structure/B3853534.png)
![1-benzyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B3853538.png)
![2-(4-morpholinyl)-N-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B3853545.png)

![4-[3-(4-morpholinylamino)butyl]phenol](/img/structure/B3853562.png)
![(3-bromobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3853571.png)



![2-{4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3853590.png)
